4-(cianometil)cinamato de terc-butilo

Descripción general

Descripción

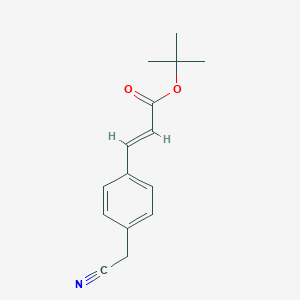

Tert-butyl 4-(cyanomethyl)cinnamate: is an organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.30 g/mol . It is primarily used in research settings and is known for its applications in proteomics research . This compound is a derivative of cinnamic acid and contains a tert-butyl ester group and a cyanomethyl group attached to the aromatic ring.

Aplicaciones Científicas De Investigación

Tert-butyl 4-(cyanomethyl)cinnamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(cyanomethyl)cinnamate typically involves the esterification of 4-(cyanomethyl)cinnamic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: While specific industrial production methods for tert-butyl 4-(cyanomethyl)cinnamate are not widely documented, the general approach would involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions would be essential to ensure high purity and consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 4-(cyanomethyl)cinnamate can undergo various chemical reactions, including:

Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Major Products Formed:

Oxidation: 4-(carboxymethyl)cinnamic acid.

Reduction: 4-(aminomethyl)cinnamate.

Substitution: 4-(cyanomethyl)-2-nitrocinnamate or 4-(cyanomethyl)-2-bromocinnamate.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(cyanomethyl)cinnamate involves its interaction with molecular targets such as enzymes and receptors. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death . The compound’s UV-absorbing properties are attributed to the conjugated double bond system in the cinnamate structure, which allows it to absorb and dissipate UV radiation .

Comparación Con Compuestos Similares

- Ethyl cinnamate

- Methyl cinnamate

- Butyl cinnamate

Comparison: Tert-butyl 4-(cyanomethyl)cinnamate is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties compared to other cinnamate derivatives. For example, ethyl cinnamate and methyl cinnamate do not possess the nitrile functionality, which limits their reactivity in certain chemical transformations . Additionally, the tert-butyl ester group provides steric hindrance, affecting the compound’s reactivity and stability .

Actividad Biológica

Tert-butyl 4-(cyanomethyl)cinnamate (TBCC) is a compound with a chemical formula of CHNO that has garnered interest in various fields of biological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of TBCC can be attributed to several mechanisms:

- Antioxidant Activity : TBCC exhibits significant free radical scavenging capabilities, which contribute to its potential protective effects against oxidative stress in cells .

- Anti-inflammatory Effects : Studies indicate that TBCC may modulate inflammatory pathways, potentially reducing cytokine production in various cell types .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that TBCC can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Biological Activity Data

The following table summarizes key biological activities and findings associated with TBCC:

Case Studies and Research Findings

- Antioxidant Studies : Research has demonstrated that TBCC effectively scavenges free radicals in vitro. In a study measuring the DPPH radical scavenging activity, TBCC showed an IC value comparable to established antioxidants, indicating its potential as a natural antioxidant agent .

- Cancer Cell Apoptosis : In vitro assays using MCF-7 breast cancer cells revealed that TBCC induced significant apoptosis at concentrations above 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that TBCC may trigger intrinsic apoptotic pathways .

- Inflammation Modulation : A study investigating the effects of TBCC on TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with TBCC resulted in a notable reduction in TNF-α levels. This suggests its potential utility in managing inflammatory diseases .

Propiedades

IUPAC Name |

tert-butyl 3-[4-(cyanomethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGFRQZECZHVKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700580 | |

| Record name | tert-Butyl 3-[4-(cyanomethyl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120225-74-3 | |

| Record name | tert-Butyl 3-[4-(cyanomethyl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.